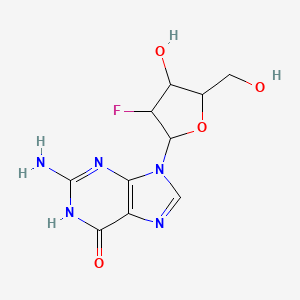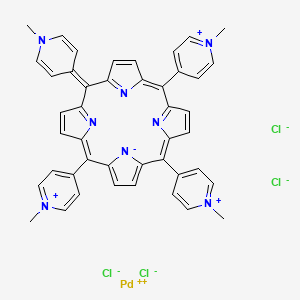
Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique structure, which includes a central palladium atom coordinated to a porphyrin ring substituted with pyridyl groups and methyl chloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) typically involves the following steps:
Preparation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions to form the porphyrin macrocycle.
Substitution with Pyridyl Groups: The porphyrin macrocycle is then reacted with pyridine derivatives to introduce the pyridyl groups at the 5, 10, 15, and 20 positions.
Metalation with Palladium: The substituted porphyrin is then treated with a palladium salt, such as palladium chloride, to introduce the central palladium atom.
Introduction of Methyl Chloride: Finally, the compound is treated with methyl chloride to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the palladium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used. Reactions are conducted under controlled conditions to prevent over-reduction.
Substitution: Ligand exchange reactions are facilitated by using excess ligands and mild heating.
Major Products Formed
Oxidation: Oxidized forms of the compound with higher oxidation states of palladium.
Reduction: Reduced forms of the compound with lower oxidation states of palladium.
Substitution: New palladium complexes with different ligands coordinated to the palladium center.
科学的研究の応用
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling reactions and hydrogenation.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the development of sensors and electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) involves its ability to coordinate with various substrates and facilitate chemical transformations. The central palladium atom acts as a catalytic center, enabling the activation of substrates and promoting reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetrakis (4-trimethylammoniophenyl)porphyrin tetra (p-toluenesulfonate)
- 5,10,15,20-Tetra (4-pyridyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis (pentafluorophenyl)porphyrin
- 5,10,15,20-Tetraphenyl-21H, 23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate
Uniqueness
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) is unique due to the presence of the central palladium atom and the specific substitution pattern of pyridyl groups and methyl chloride. This unique structure imparts distinct electronic and catalytic properties, making it valuable in various applications, particularly in catalysis and photodynamic therapy.
特性
分子式 |
C44H36Cl4N8Pd |
|---|---|
分子量 |
925.0 g/mol |
IUPAC名 |
palladium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChIキー |
WQJKDYGBACGOPL-UHFFFAOYSA-J |
正規SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)
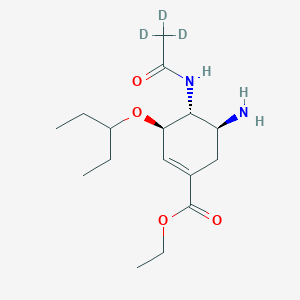
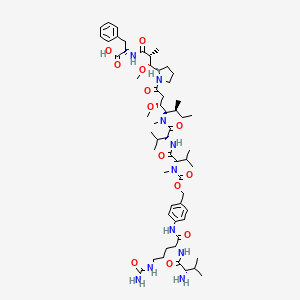

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


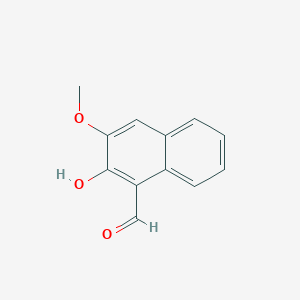

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
